乙酸2-(5-氟-2-硝基苯基)酯

描述

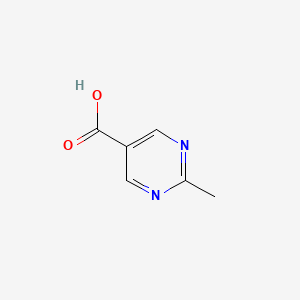

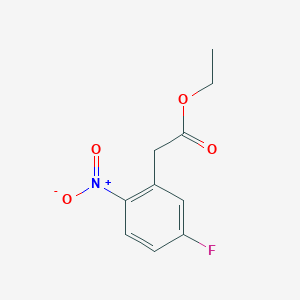

Ethyl 2-(5-fluoro-2-nitrophenyl)acetate is a chemical compound with the molecular formula C10H10FNO4 . It has a molecular weight of 227.19 . It is typically in the form of a solid .

Synthesis Analysis

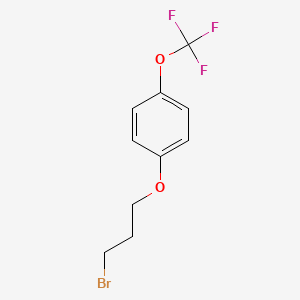

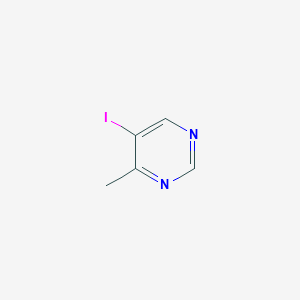

The synthesis of Ethyl 2-(5-fluoro-2-nitrophenyl)acetate involves several steps. One method involves the use of sodium thiomethoxide in dimethyl sulfoxide (DMSO) at room temperature . Another method involves the use of sodium hydride in N,N-dimethyl-formamide at temperatures ranging from 20 to 100°C . Yet another method involves the use of acetic acid and iron at 100°C .Molecular Structure Analysis

The SMILES string for Ethyl 2-(5-fluoro-2-nitrophenyl)acetate isCCOC(COC1=CC(F)=CC=C1N+=O)=O . The InChI key is QZZLVMOMZIKKFW-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

Ethyl 2-(5-fluoro-2-nitrophenyl)acetate is a solid at room temperature . It is typically stored at room temperature . The compound is stable under normal conditions .科学研究应用

Pharmaceutical Research: Synthesis of Bioactive Compounds

Ethyl 2-(5-fluoro-2-nitrophenyl)acetate: is a valuable intermediate in the synthesis of bioactive compounds. Its structure allows for the introduction of fluorine atoms into pharmaceutical molecules, which can significantly alter their biological activity. For instance, the fluoro group can increase the metabolic stability and binding affinity of drugs .

Material Science: Development of Organic Semiconductors

In material science, this compound can be used to develop organic semiconductors. The nitro group in the molecule can act as an electron acceptor, making it a potential candidate for creating n-type semiconducting materials which are essential for organic electronics .

Agrochemical Research: Pesticide and Herbicide Formulation

The compound’s reactivity due to the nitro group makes it a precursor in the synthesis of pesticides and herbicides. By incorporating it into the molecular structure of agrochemicals, researchers can enhance the efficacy of these substances against various pests and weeds .

Chemical Synthesis: Indole Derivatives

Ethyl 2-(5-fluoro-2-nitrophenyl)acetate: can be utilized in the synthesis of indole derivatives. Indoles are a crucial scaffold in medicinal chemistry, with applications ranging from anticancer to antiviral drugs. The presence of the fluoro and nitro groups can be leveraged to create novel indole-based therapeutic agents .

Analytical Chemistry: Chromatographic Studies

This compound can serve as a standard in chromatographic studies to help identify or quantify similar compounds in complex mixtures. Its distinct chemical properties allow for clear separation and detection in analytical techniques such as HPLC or GC-MS .

Environmental Science: Tracer for Pollution Studies

Due to its unique chemical signature, Ethyl 2-(5-fluoro-2-nitrophenyl)acetate can be used as a tracer in environmental pollution studies. It can help in tracking the source and dispersion of nitroaromatic pollutants in the environment .

Nanotechnology: Precursor for Nanoparticle Synthesis

The compound’s reactive groups make it suitable for the synthesis of nanoparticles. These nanoparticles can have varied applications, including drug delivery systems, catalysis, and as components in electronic devices .

Veterinary Medicine: Veterinary Drug Development

Finally, in veterinary medicine, this compound can be a starting point for developing veterinary drugs. Modifying its structure could lead to new treatments for diseases in animals, improving animal health and agricultural productivity .

安全和危害

属性

IUPAC Name |

ethyl 2-(5-fluoro-2-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO4/c1-2-16-10(13)6-7-5-8(11)3-4-9(7)12(14)15/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFNDAZGQHXNRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701228907 | |

| Record name | Benzeneacetic acid, 5-fluoro-2-nitro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701228907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(5-fluoro-2-nitrophenyl)acetate | |

CAS RN |

121303-77-3 | |

| Record name | Benzeneacetic acid, 5-fluoro-2-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121303-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 5-fluoro-2-nitro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701228907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1314236.png)

![Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1314243.png)

![5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1314255.png)